1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}ethanone
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Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the indole derivative, followed by the formation of the oxadiazole and imidazole rings. Common reagents used include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-5-YL)-ETHANONE: Shares the indole moiety but lacks the oxadiazole and imidazole rings.
5-Acetyl-2,3-dihydroindole: Another indole derivative with different functional groups.
1-(1H-Imidazol-1-yl)-2-(pyridin-4-yl)ethanone: Contains the imidazole and pyridine rings but lacks the indole moiety.
Uniqueness
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ETHAN-1-ONE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N6O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]ethanone |
InChI |
InChI=1S/C20H16N6O2/c27-18(26-10-7-14-3-1-2-4-17(14)26)12-25-11-16(22-13-25)19-23-20(28-24-19)15-5-8-21-9-6-15/h1-6,8-9,11,13H,7,10,12H2 |
InChI Key |
CVWITQYSGTYZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(N=C3)C4=NOC(=N4)C5=CC=NC=C5 |
Origin of Product |
United States |
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